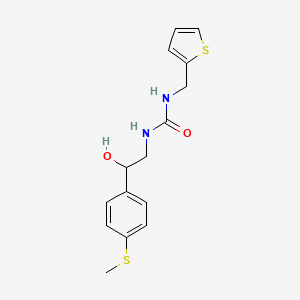

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features both phenyl and thiophene groups

Properties

IUPAC Name |

1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c1-20-12-6-4-11(5-7-12)14(18)10-17-15(19)16-9-13-3-2-8-21-13/h2-8,14,18H,9-10H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZCMYSSNDFRSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the intermediate: The initial step involves the reaction of 4-(methylthio)benzaldehyde with a suitable reagent to form an intermediate compound.

Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxy group.

Urea formation: The final step involves the reaction of the hydroxylated intermediate with thiophen-2-ylmethyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The phenyl and thiophene groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated or nucleophilically substituted products.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that urea derivatives with thiophene moieties showed promising activity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell signaling pathways .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has shown that thiophene-containing compounds can disrupt bacterial cell membranes or inhibit essential enzymes.

Case Study : A series of experiments conducted by researchers at a leading university found that similar urea derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations .

Conductive Polymers

Compounds like this compound are being explored for their potential use in conductive polymers due to the presence of thiophene rings, which are known for their electrical conductivity.

Research Findings : Studies have shown that incorporating thiophene-based urea derivatives into polymer matrices can enhance the electrical conductivity and mechanical properties of the resulting materials. This is particularly relevant for applications in organic electronics and sensors .

Photovoltaic Devices

The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to facilitate charge transport can improve the efficiency of solar cells.

Case Study : Research published in Advanced Materials highlighted the use of thiophene derivatives in organic solar cells, demonstrating improved power conversion efficiencies when these compounds were incorporated into the active layer .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

1-(2-Hydroxy-2-phenylethyl)-3-(thiophen-2-ylmethyl)urea: Lacks the methylthio group, which may affect its reactivity and biological activity.

1-(2-Hydroxy-2-(4-methylphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea: Contains a methyl group instead of a methylthio group, leading to different chemical properties.

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylurea: Lacks the thiophen-2-ylmethyl group, which may influence its overall activity.

Uniqueness

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both the methylthio and thiophene groups

Biological Activity

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that belongs to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. The unique structural features of this compound, including the hydroxyl group and thiophene ring, contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3S2, with a molecular weight of approximately 334.45 g/mol. The presence of the methylthio group enhances its solubility and interaction with biological targets.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Specifically, these compounds have been studied for their inhibitory effects on fatty acid biosynthesis enzymes, such as Fab I, which are essential for bacterial growth and survival. Inhibition of these enzymes can lead to effective antibacterial action against various pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, thioamide derivatives related to urea compounds have demonstrated broad-spectrum antitumor activity against several cancer cell lines, including lung, ovarian, prostate, and breast cancers. Notably, certain derivatives showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 μM to 28.7 μM against different cancer types . The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression.

Study 1: Antimicrobial Efficacy

In a recent study, a series of thiourea derivatives were synthesized and tested for their antimicrobial activity. Among them, one derivative exhibited an IC50 value of 16.23 μM against U937 human monocytic cells, demonstrating significant antiproliferative effects compared to standard treatments .

Study 2: Antitumor Activity

Another investigation focused on the anticancer properties of related urea compounds. The study reported that a specific derivative showed selective activity against various cancer cell lines with notable cytotoxicity values. For example, it displayed a GI50 value of 25.9 μM against OVCAR-4 ovarian cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Targeting key enzymes involved in fatty acid synthesis.

- Cell Cycle Disruption : Inducing apoptosis in cancer cells through modulation of cell cycle regulators.

- Reactive Oxygen Species (ROS) : Generating oxidative stress within bacterial and cancer cells leading to cell death.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction yields be optimized?

Methodological Answer: A common approach for synthesizing urea derivatives involves coupling substituted amines with isocyanates or carbamoyl chlorides under basic conditions. For example, in analogous compounds like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, the reaction of aryl isocyanates with aminophenol intermediates achieved yields of 45–78% . To optimize yields for the target compound:

- Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.

- Introduce catalysts like DMAP (4-dimethylaminopyridine) to accelerate urea bond formation.

- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce impurities.

- Purify via column chromatography or recrystallization to enhance purity (>95%) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., using ChemDraw or Gaussian). Key signals include the urea NH protons (~8–10 ppm) and thiophene/aryl protons (6–8 ppm) .

- X-ray Crystallography : If single crystals are obtainable, resolve the structure to confirm stereochemistry and hydrogen bonding (e.g., urea N–H···O interactions). For example, analogous urea derivatives were analyzed with R factors <0.07, confirming planar urea moieties .

- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring agreement with the theoretical mass (±1 Da) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include positive controls like doxorubicin .

- Enzyme Inhibition : Screen against kinases or proteases via fluorometric assays. For example, thiourea derivatives showed activity against EGFR kinase (IC <1 μM) .

- Antioxidant Activity : Employ DPPH or ABTS radical scavenging assays, comparing with ascorbic acid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or methylthio groups (e.g., replacing with sulfoxide/sulfone). Test changes in hydrophobicity (logP) via HPLC .

- Bioisosteric Replacement : Replace the urea moiety with thiourea or amide groups to assess impact on binding affinity. For instance, thiourea derivatives exhibited enhanced kinase inhibition due to stronger hydrogen bonding .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity, guiding rational design .

Q. What experimental designs address contradictory data in pharmacokinetic (PK) studies?

Methodological Answer:

- Cross-Validation : Replicate PK assays (e.g., plasma stability, hepatic microsomal degradation) across multiple labs to rule out equipment variability .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, oxidative demethylation of methylthio groups may explain interspecies PK differences .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to evaluate significance of contradictory results. Use randomized block designs to control batch effects .

Q. How can environmental fate studies be structured to assess its ecological impact?

Methodological Answer:

- Degradation Pathways : Perform photolysis/hydrolysis experiments under simulated environmental conditions (pH 5–9, UV light). Monitor degradation products via GC-MS .

- Bioaccumulation : Use OECD 305 guidelines to measure bioconcentration factors (BCF) in fish models (e.g., zebrafish).

- Ecotoxicology : Test acute toxicity on Daphnia magna (48h EC) and algal growth inhibition (72h IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.